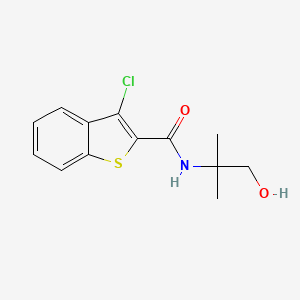![molecular formula C16H21N3O4 B5555263 4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5555263.png)
4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol is a complex organic compound that belongs to a class of heterocyclic compounds, which are of significant interest due to their diverse chemical properties and potential applications in various fields of chemistry and biology. The compound features a unique structure that incorporates elements of benzimidazole and oxazepane rings, making it a subject of study for its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of benzimidazole-tethered oxazepine hybrids, which are structurally related to 4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol, involves several key steps starting from N-alkylated benzimidazole 2-carboxaldehyde. This precursor is achieved through a multi-step process starting from o-phenylenediamine, yielding good to excellent yields of the final heterocyclic hybrids (Almansour et al., 2016).
Molecular Structure Analysis
The molecular structure of benzimidazole oxazepine hybrids, closely related to the compound , has been elucidated using X-ray diffraction and DFT studies. These studies confirm the calculated molecular structure and highlight the charge distributions at different atomic sites, providing insights into the compound's molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding its chemical reactivity and interactions (Almansour et al., 2016).
Chemical Reactions and Properties
The compound's reactivity and chemical properties can be inferred from similar benzimidazole derivatives. These compounds undergo various chemical reactions, including condensation, cyclization, and functionalization, which are essential for modifying their structure and enhancing their biological activities. For instance, the synthesis of novel benzimidazole-fused 1,4-diazepine-5-ones via a one-pot reaction demonstrates the compound's versatility in chemical transformations (Ghandi et al., 2011).
Physical Properties Analysis
While specific studies on the physical properties of 4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol are not directly available, related research on benzimidazole derivatives provides valuable information. The physical properties, such as solubility, melting points, and crystalline structure, play a crucial role in determining the compound's applicability in different solvents and conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are essential for understanding the compound's behavior in chemical reactions and potential applications. The synthesis and properties of related compounds suggest that the presence of benzimidazole and oxazepane rings in the molecule could impart unique chemical properties, such as potential for hydrogen bonding and aromatic interactions, which could influence its chemical reactivity and interactions with biological targets.
- Almansour, A., Arumugam, N., Suresh Kumar, R., Soliman, S., Altaf, M., & Ghabbour, H. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules. Link to source.
- Ghandi, M., Zarezadeh, N., & Taheri, A. (2011). A novel isocyanide-based three-component synthesis of benzimidazo[1,2-a][1,4]diazepinones. Tetrahedron Letters. Link to source.
Propiedades
IUPAC Name |
3-[2-(hydroxymethyl)benzimidazol-1-yl]-1-(6-hydroxy-1,4-oxazepan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c20-10-15-17-13-3-1-2-4-14(13)19(15)6-5-16(22)18-7-8-23-11-12(21)9-18/h1-4,12,20-21H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDFNYMHJGHXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)CCN2C3=CC=CC=C3N=C2CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide](/img/structure/B5555186.png)
![(3S*,4R*)-1-[(cis-4-aminocyclohexyl)methyl]-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5555189.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5555193.png)
![2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5555197.png)

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-methylurea](/img/structure/B5555222.png)
![3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5555230.png)
![1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane](/img/structure/B5555238.png)
![5-[(2-naphthylsulfonyl)methyl]-1,3-benzodioxole](/img/structure/B5555246.png)
![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5555252.png)
![1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5555268.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555269.png)

![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5555280.png)